molecular formula C19H25Cl2NO3S B2598266 N-[2-(adamantan-1-yl)ethyl]-3,4-dichloro-2-methoxybenzene-1-sulfonamide CAS No. 446028-55-3

N-[2-(adamantan-1-yl)ethyl]-3,4-dichloro-2-methoxybenzene-1-sulfonamide

Cat. No.: B2598266
CAS No.: 446028-55-3
M. Wt: 418.37
InChI Key: PQXDKQFRLDGRME-UHFFFAOYSA-N
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Description

N-[2-(adamantan-1-yl)ethyl]-3,4-dichloro-2-methoxybenzene-1-sulfonamide is a complex organic compound that features an adamantane moiety, a dichloromethoxybenzene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(adamantan-1-yl)ethyl]-3,4-dichloro-2-methoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of adamantanecarboxylic acid with enamides, where the carboxylic acid derivative acts as an alkylating agent .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(adamantan-1-yl)ethyl]-3,4-dichloro-2-methoxybenzene-1-sulfonamide is unique due to the combination of its adamantane moiety, dichloromethoxybenzene ring, and sulfonamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

N-[2-(1-adamantyl)ethyl]-3,4-dichloro-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25Cl2NO3S/c1-25-18-16(3-2-15(20)17(18)21)26(23,24)22-5-4-19-9-12-6-13(10-19)8-14(7-12)11-19/h2-3,12-14,22H,4-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXDKQFRLDGRME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NCCC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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